5-bromo-4-fluoropyridin-2(1H)-one
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Overview
Description
5-Bromo-4-fluoropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 4 are replaced by bromine and fluorine atoms, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the halogenation of 2-pyridone derivatives. For instance, starting from 2-pyridone, bromination at the 5-position can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Subsequently, fluorination at the 4-position can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
Substitution: Formation of substituted pyridinones.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridinones.
Coupling: Formation of biaryl or alkyne-substituted pyridinones.
Scientific Research Applications
5-Bromo-4-fluoropyridin-2(1H)-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory, antiviral, and anticancer agents.
Agrochemicals: It is used in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: The compound is utilized in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-bromo-4-fluoropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity towards biological targets. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and halogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Similar structure but lacks the hydroxyl group at position 2.
4-Fluoro-2-pyridone: Similar structure but lacks the bromine atom at position 5.
5-Bromo-2-pyridone: Similar structure but lacks the fluorine atom at position 4.
Uniqueness
5-Bromo-4-fluoropyridin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The combination of these halogens with the hydroxyl group at position 2 provides a versatile scaffold for the development of novel compounds with enhanced biological and chemical properties.
Properties
IUPAC Name |
5-bromo-4-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXILRPCHMEDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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